5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide is a brominated furan carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position. The compound’s structure combines a furan-2-carboxamide core with a bromine atom at the 5-position and a bulky oxane-based substituent.
Properties
IUPAC Name |
5-bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-22-14-5-3-2-4-13(14)18(8-10-23-11-9-18)12-20-17(21)15-6-7-16(19)24-15/h2-7H,8-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYJLOYRRLMMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through an amide coupling reaction with an appropriate amine derivative. The oxan-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable oxane derivative. The methoxyphenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride (NaH), to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide exhibit significant anticancer properties. For example, studies have shown that derivatives of furan-based carboxamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The bromine substitution is believed to enhance the compound's bioactivity by improving its interaction with biological targets such as DNA or specific enzymes involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are desperately needed .
Biological Studies
Enzyme Inhibition
this compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, inhibition of certain kinases or proteases could lead to therapeutic benefits in diseases characterized by dysregulated signaling pathways. The structure of the compound allows it to fit into the active sites of these enzymes effectively, potentially leading to significant therapeutic outcomes .
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of furan derivatives, including this compound. These studies focus on the compound's ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Development
In material science, derivatives of furan compounds have been utilized in the synthesis of novel polymers with unique properties. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical strength, making these materials suitable for various industrial applications .
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against pathogenic bacteria and fungi | |
| Biological Studies | Enzyme Inhibition | Potential therapeutic benefits via enzyme targeting |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Material Science | Polymer Development | Enhances thermal stability and mechanical strength |
Case Studies
- Anticancer Research : A study published in Drug Target Insights examined various furan derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models. This research highlights the potential for developing new anticancer therapies based on this compound's structure .
- Neuroprotection Study : Another investigation focused on the neuroprotective effects of furan derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to controls .
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Analogs :
- 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (CAS 58472-54-1): Features a 4-bromophenyl group directly attached to the carboxamide nitrogen. The dual bromine atoms enhance lipophilicity (XlogP = 4.1) and may influence halogen bonding in target interactions .
- (E)-5-Bromo-N-(4-((2-(4-nitrophenyl)acetylhydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c): Incorporates a 4-nitrophenyl hydrazone side chain.
- N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide : Contains an oxadiazole linker, which introduces rigidity and may improve metabolic stability compared to aliphatic chains .
Comparison :
*Estimated based on structural similarity.
†Inferred from analogs in .
The 2-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro and bromo groups in analogs. This may alter solubility and target selectivity.
Heterocyclic Modifications
Key Analogs :
- 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (CAS 921074-49-9): Integrates a tetrazole ring, known for enhancing metabolic stability and mimicking carboxylic acid bioisosteres .
- N-{2-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide (CAS 1119498-24-6): Features an oxadiazole-furan hybrid structure, which may enhance π-π stacking interactions in enzyme binding .
Comparison : The target compound’s oxane ring introduces a saturated six-membered ether, improving solubility compared to fully aromatic systems. In contrast, tetrazole and oxadiazole analogs prioritize metabolic resistance and planar geometry for target binding.
Biological Activity
5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.3 g/mol. The compound features a bromine atom, a methoxyphenyl group, and an oxan-4-ylmethyl moiety attached to a furan-2-carboxamide core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.3 g/mol |
| CAS Number | 2379987-82-1 |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the oxan-4-ylmethyl intermediate : This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative.
- Bromination : The intermediate is brominated using N-bromosuccinimide (NBS).
- Coupling with furan-2-carboxamide : The brominated intermediate is coupled with furan-2-carboxamide to yield the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant anticancer activity. For instance, research has shown that various substituted analogues of furan compounds were screened for their effectiveness against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that certain derivatives exhibited IC50 values comparable to or better than standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and survival. In vitro studies suggest that this compound may induce apoptosis in cancer cells, leading to reduced cell viability and growth inhibition .
Case Studies
A notable study investigated the efficacy of various furan derivatives, including the target compound, against cancer cell lines. The findings highlighted that the presence of specific functional groups significantly influenced biological activity. Morphological assessments post-treatment revealed notable changes in cell structure, indicative of effective cytotoxicity against cancer cells .
Q & A
Q. What are the recommended methods for synthesizing 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide with high yield and purity?
Methodological Answer: The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with a substituted oxane derivative. Key steps include:
- Amide Bond Formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Recrystallization from acetonitrile or ethanol yields high-purity crystals (≥95% by HPLC) .
- Optimization Variables : Adjust reaction temperature (60–80°C), stoichiometry (1:1.2 molar ratio of acid to amine), and catalyst (e.g., Et₃N for pH control) to improve yields (reported 60–85%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify key groups (e.g., bromofuran protons at δ 7.2–7.5 ppm, methoxyphenyl at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 434.1) and fragmentation patterns .
- X-ray Diffraction (XRD) : Single-crystal analysis resolves stereochemistry and confirms oxane ring conformation .
Q. How can researchers assess the compound’s preliminary biological activity, such as antimicrobial or anti-inflammatory effects?
Methodological Answer:
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against S. aureus or E. coli using broth microdilution (IC₅₀ typically 10–50 µM) .
- Anti-inflammatory Assays : COX-1/COX-2 inhibition studies with ELISA kits, comparing IC₅₀ values to reference drugs like indomethacin .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity and rule out impurities as confounding factors .
- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) and statistical validation (p < 0.05 via ANOVA) .
- Control Experiments : Include positive (e.g., ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO < 1% v/v) .
Q. How can crystallographic data (e.g., XRD) be analyzed to determine the compound’s conformation and intermolecular interactions?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets .
- Structure Refinement : Employ SHELXL or Olex2 to model thermal displacement parameters and hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) .
- Disorder Handling : Apply split-atom models for flexible oxane rings and refine occupancy factors iteratively .
Q. What computational approaches predict the compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions: bromofuran with hydrophobic pockets, methoxyphenyl with Tyr385 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
Q. How is structure-activity relationship (SAR) analysis conducted to optimize pharmacological profiles?
Methodological Answer:
- Substituent Variation : Synthesize analogs (e.g., replace bromo with chloro or methoxy groups) and test bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxane ring for solubility, bromo for target affinity) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
